

The Central Role of Adenosylcobalamin in Amino Acid Metabolism: A Technical Guide

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Compound of Interest

Compound Name: Adenosylcobalamin

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Abstract

Adenosylcobalamin (AdoCbl), a mitochondrial form of vitamin B12, is an essential cofactor for a unique class of isomerase enzymes that catalyze intramolecular rearrangement reactions. These reactions are fundamental to the catabolism of several amino acids and odd-chain fatty acids. Deficiencies in AdoCbl synthesis or the function of AdoCbl-dependent enzymes lead to severe, life-threatening metabolic disorders. This technical guide provides an in-depth exploration of the biochemical role of **adenosylcobalamin** in amino acid metabolism, focusing on the mechanisms of key enzymes, associated metabolic pathways, and the pathophysiology of related genetic diseases. It includes a compilation of quantitative enzymatic and metabolic data, detailed experimental protocols for diagnostic and research applications, and pathway visualizations to facilitate a comprehensive understanding of this critical metabolic nexus.

Introduction: The Chemistry of a Unique Cofactor

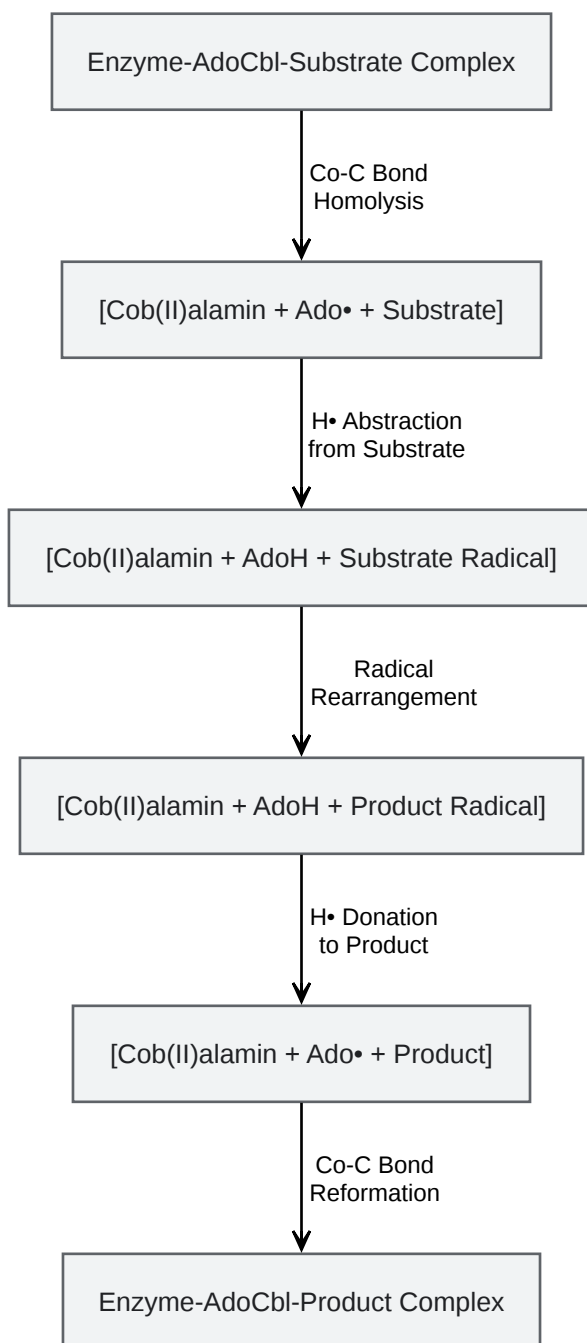
Vitamin B12, or cobalamin, is a complex organometallic compound synthesized exclusively by microorganisms.^[1] In humans, it functions as a cofactor for two essential enzymes in two different cellular compartments: methionine synthase in the cytosol (requiring methylcobalamin) and methylmalonyl-CoA mutase in the mitochondria (requiring **adenosylcobalamin**).^{[2][3]}

Adenosylcobalamin, also known as coenzyme B12, is distinguished by a 5'-deoxyadenosyl

group coordinated to the central cobalt atom via a remarkably weak carbon-cobalt (Co-C) bond. [4] The low bond dissociation energy of this Co-C bond (approximately 31 kcal/mol) is central to its biochemical function, allowing for reversible homolytic cleavage to generate a highly reactive 5'-deoxyadenosyl radical. [4] This radical acts as the initiator for the complex rearrangement reactions catalyzed by AdoCbl-dependent enzymes. [5]

The Radical Mechanism of AdoCbl-Dependent Isomerases

The catalytic cycle of all AdoCbl-dependent enzymes begins with the substrate-induced homolytic cleavage of the cofactor's Co-C bond. This generates two radical species: the 5'-deoxyadenosyl radical (Ado•) and a reduced cob(II)alamin intermediate. [5] The highly reactive Ado• then abstracts a hydrogen atom from a specific position on the substrate, creating a substrate radical and 5'-deoxyadenosine. This substrate radical undergoes a 1,2-intramolecular rearrangement, a chemically challenging step that the enzyme's active site facilitates. Following rearrangement, the product radical re-abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the Ado• radical and yielding the final product. The cycle is completed by the reformation of the Co-C bond between the Ado• radical and cob(II)alamin.



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